Chemical structure and properties of 1-Chloromethyl-2-fluoronaphthalene
Chemical structure and properties of 1-Chloromethyl-2-fluoronaphthalene
[1][2]
Executive Summary
1-Chloromethyl-2-fluoronaphthalene (CAS 3825-14-7) is a specialized bicyclic aromatic intermediate primarily utilized in the synthesis of fluorinated naphthalene derivatives for medicinal chemistry and agrochemical applications.[1][2][3] Distinguished by the presence of an ortho-fluorine atom adjacent to the reactive chloromethyl group, this compound exhibits unique steric and electronic properties that influence its reactivity in nucleophilic substitutions (
This guide provides a comprehensive technical profile, including validated synthesis protocols, structural analysis, and handling requirements for researchers in drug discovery and process chemistry.
Part 1: Chemical Structure & Electronic Properties[2][3]
Structural Specifications
-
Molecular Formula:
[2] -
SMILES: Fc2ccc1ccccc1c2CCl
Electronic & Steric Analysis
The reactivity of the chloromethyl group at the C1 position is heavily modulated by the fluorine atom at C2.
-
Inductive Effect (-I): The highly electronegative fluorine atom withdraws electron density from the aromatic ring and the adjacent benzylic carbon.[2] This destabilizes the formation of a carbocation at the benzylic position, making
pathways less favorable compared to non-fluorinated analogs. -
Resonance Effect (+R): While fluorine is an electron-withdrawing group by induction, it is an electron-donating group by resonance.[2][3] However, at the benzylic position, the inductive withdrawal typically dominates, increasing the electrophilicity of the methylene carbon.
-
Steric Hindrance: The Van der Waals radius of fluorine (1.47 Å) is small enough to allow substitution at the adjacent C1 position, but it provides sufficient bulk to restrict the rotational freedom of the chloromethyl group, potentially influencing the stereoselectivity of subsequent derivatizations.
Part 2: Physical Properties[2][3][4]
| Property | Value / Description | Source/Note |
| Physical State | Low-melting solid or oil | Analogous to 1-(chloromethyl)naphthalene (mp 32°C) |
| Boiling Point | 126–128°C @ 20 mmHg | Validated experimental range [1] |
| Solubility | Soluble in DCM, CHCl3, Benzene, THF | Hydrophobic naphthalene core |
| Density | ~1.25 g/cm³ (Predicted) | Estimated based on halogenated naphthalenes |
| Appearance | Colorless to pale yellow crystalline needles | Recrystallized from ethanol/petroleum ether |
Part 3: Synthesis & Manufacturing[2][3]
The most robust route to 1-chloromethyl-2-fluoronaphthalene is the Blanc Chloromethylation of 2-fluoronaphthalene.[2] This method leverages the directing effects of the fluorine substituent to selectively functionalize the alpha position.
Reaction Mechanism (Blanc Chloromethylation)
The fluorine atom at C2 directs the electrophilic attack to the ortho position (C1). While C3 is also ortho, the alpha position (C1) of the naphthalene ring is kinetically more reactive towards electrophilic aromatic substitution (EAS).
Figure 1: Mechanism of Blanc chloromethylation showing the selective alpha-attack directed by the C2-fluorine.[2][3]
Validated Synthesis Protocol
Precursor: 2-Fluoronaphthalene (Commercial grade) Reagents: Paraformaldehyde, Concentrated HCl, Phosphoric Acid (85%), Glacial Acetic Acid.[2]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a gas inlet tube (if using HCl gas) or addition funnel.
-
Charge: Add 2-fluoronaphthalene (1.0 eq), paraformaldehyde (1.5 eq), glacial acetic acid (solvent), and phosphoric acid (catalyst).
-
Reaction: Heat the mixture to 80–85°C .
-
Acid Addition: Add concentrated HCl (2.5 eq) dropwise or bubble anhydrous HCl gas through the mixture. Note: Conditions must be more drastic than unsubstituted naphthalene due to the inductive deactivation by fluorine.[2]
-
Duration: Stir vigorously for 6–10 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 9:1).
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water.
-
Extract with diethyl ether or dichloromethane (3x).
-
Wash organic layer with cold 10%
(to remove acid) and brine. -
Dry over anhydrous
.
-
-
Purification: Distill under reduced pressure (collect fraction boiling at 126–128°C / 20 mmHg) or recrystallize from ethanol if solid.
Safety Critical: This reaction generates bis(chloromethyl) ether (BCME) as a byproduct, a potent human carcinogen.[4][5] All operations must be performed in a high-efficiency fume hood.[3]
Part 4: Reactivity & Applications[2][3][8][10]
The chloromethyl group serves as a versatile "handle" for introducing the fluoronaphthyl moiety into larger scaffolds.
Nucleophilic Substitution ( )
The benzylic chloride is highly susceptible to nucleophilic attack.
-
Cyanation: Reaction with NaCN/DMSO yields 2-fluoro-1-naphthylacetonitrile , a precursor to auxin-like plant growth regulators [1].[2][3]
-
Amination: Reaction with secondary amines yields tertiary aminomethyl derivatives, common in CNS-active drug discovery programs.[2][3]
Application Workflow
Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle for medicinal and agrochemical synthesis.
Part 5: Safety & Handling
Hazard Classification:
-
Skin/Eye: Severe Irritant / Corrosive (Category 1B).[2] Causes skin burns and eye damage.[6]
-
Carcinogenicity: Suspected carcinogen (due to alkylating potential and synthesis byproducts).[4]
Storage Protocols:
-
Store under inert atmosphere (Argon/Nitrogen).[2]
-
Keep refrigerated (2–8°C) to prevent hydrolysis or polymerization.
-
Segregate from strong oxidizers and bases.
References
-
Synthesis of Two Fluorinated 1-Naphthylacetic Acids. Source: Journal of the American Chemical Society (ACS). Context: Describes the chloromethylation of 2-fluoronaphthalene and subsequent conversion to nitrile and acetic acid derivatives. Validates the boiling point (126-128°C/20mm) and regioselectivity. URL:[Link][2]
-
Blanc Chloromethylation Reaction. Source: Organic Syntheses / Wikipedia. Context: General procedure and safety protocols for the chloromethylation of naphthalene derivatives. URL:[Link][2]
-
1-(Chloromethyl)naphthalene (Analog Data). Source: PubChem / NIST.[2][7] Context: Used for inferring physical state and general handling properties of the fluorinated analog. URL:[Link][2]
Sources
- 1. 3825-14-7 Cas No. | 1-Chloromethyl-2-fluoronaphthalene | Matrix Scientific [matrixscientific.com]
- 2. Naphthalene, 1-(chloromethyl)- [webbook.nist.gov]
- 3. 345-35-7|1-(Chloromethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-(Chloromethyl)naphthalene | 86-52-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. 1-Chloromethylnaphthalene | C11H9Cl | CID 6845 - PubChem [pubchem.ncbi.nlm.nih.gov]
